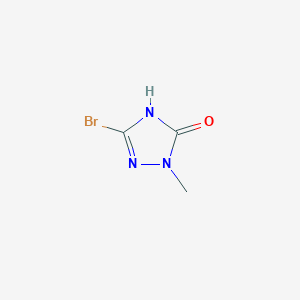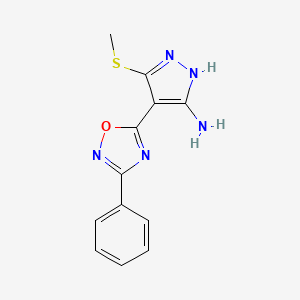
3-(甲硫基)-4-(3-苯基-1,2,4-恶二唑-5-基)-1H-吡唑-5-胺
描述
3-(Methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine, also known as (3-MS-4-PODA), is an organic compound with a wide range of applications in the field of scientific research. It is a heterocyclic compound containing a pyrazole ring and an oxadiazole ring, which makes it an interesting target for synthesis and further research. The compound has been studied extensively in the past few years due to its potential use in various applications, such as drug design, material science, and biochemistry.
科学研究应用
化学反应和合成
- Erkin和Ramsh (2014) 的一项研究探讨了相关化合物的反应,导致取代吡唑和苯胺的形成,这证明了该化合物在创造多样化化学结构中的潜力 (A. V. Erkin & S. M. Ramsh, 2014).
抗菌和抗氧化特性
- Chennapragada和Palagummi (2018) 的研究重点是合成新型恶二唑衍生物,揭示了抗菌和抗氧化活性,表明该化合物在药物化学中的相关性 (K. P. Chennapragada & Venkata Satya Machiraju Palagummi, 2018).
抗癌潜力
- Yakantham、Sreenivasulu和Raju在2019年的一项研究中合成了该化合物的衍生物并评估了它们的抗癌活性,突出了其在癌症研究中的重要性 (T. Yakantham, R. Sreenivasulu, & R. Raju, 2019).
计算和药理学评估
- Faheem在2018年对杂环恶二唑和吡唑衍生物(包括这种化合物)的研究评估了它们的药理学潜力,例如毒性、肿瘤抑制和抗炎作用,强调了它在药理学中的多方面应用 (M. Faheem, 2018).
结构和分子研究
- Portilla等人(2007)和Liu等人(2009)进行的研究重点关注与3-(甲硫基)-4-(3-苯基-1,2,4-恶二唑-5-基)-1H-吡唑-5-胺相似的化合物的结构方面和分子构型,提供了对其化学性质和材料科学中潜在应用的见解 (J. Portilla et al., 2007); (Zhengyu Liu et al., 2009).
属性
IUPAC Name |
3-methylsulfanyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS/c1-19-12-8(9(13)15-16-12)11-14-10(17-18-11)7-5-3-2-4-6-7/h2-6H,1H3,(H3,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPORGRCMUUERJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=C1C2=NC(=NO2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



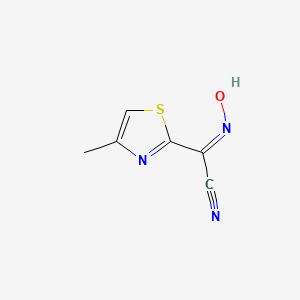
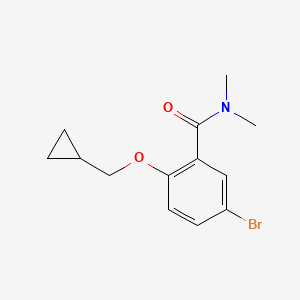
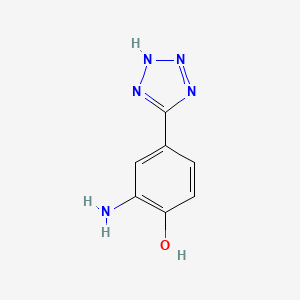
![5-benzyl-2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1384246.png)
![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal](/img/structure/B1384250.png)
![(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1384251.png)
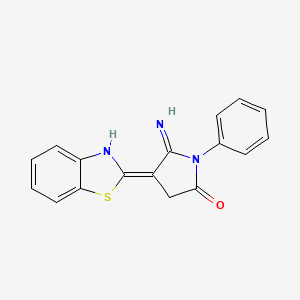
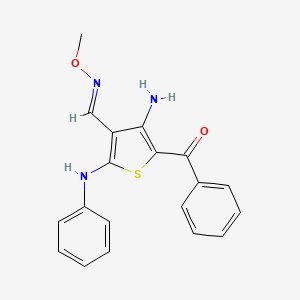
![7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384254.png)

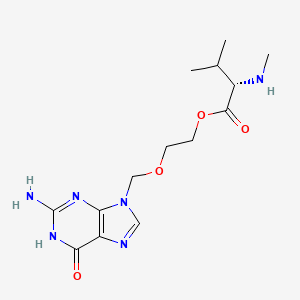
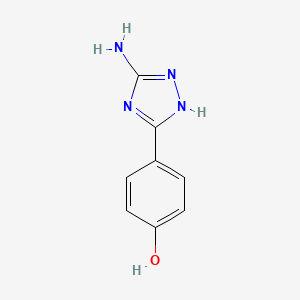
![2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol](/img/structure/B1384260.png)
